molecular formula C13H9ClF2N2O B11954630 1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea

1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B11954630
M. Wt: 282.67 g/mol
InChI Key: HZSVDLQBSRCOJL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a difluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3-chloroaniline with 2,5-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction Reactions: Reduction of the urea moiety can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in aqueous or mixed solvent systems.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted urea derivatives with various functional groups.

    Oxidation Reactions: Oxidized urea derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Amine derivatives with reduced urea moiety.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical properties and biological activities.

    1-(2,5-Difluorophenyl)-3-phenylurea: Lacks the chlorophenyl group, leading to variations in reactivity and applications.

    1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea:

Uniqueness

1-(3-Chlorophenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H9ClF2N2O

Molecular Weight

282.67 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C13H9ClF2N2O/c14-8-2-1-3-10(6-8)17-13(19)18-12-7-9(15)4-5-11(12)16/h1-7H,(H2,17,18,19)

InChI Key

HZSVDLQBSRCOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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